
1,2,3,4-Tetramethylpyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetramethylpyrene is an organic compound classified as an aromatic hydrocarbon. It is a derivative of pyrene, characterized by the presence of four methyl groups attached to the pyrene core. This compound is known for its unique photophysical and electronic properties, making it a valuable component in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylpyrene can be synthesized through several methods. One common approach involves the methylation of pyrene using methylating agents such as methyl iodide in the presence of a strong base like potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of hydrogen atoms on the pyrene ring with methyl groups .
Industrial Production Methods: Industrial production of this compound often involves the catalytic methylation of pyrene. This process utilizes catalysts such as aluminum chloride or zeolites to facilitate the methylation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .
化学反应分析
Types of Reactions: 1,2,3,4-Tetramethylpyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of tetramethylpyrenequinone.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of tetrahydrotetramethylpyrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Tetramethylpyrenequinone.
Reduction: Tetrahydrotetramethylpyrene.
Substitution: Nitro-tetramethylpyrene, bromo-tetramethylpyrene.
科学研究应用
1,2,3,4-Tetramethylpyrene has a wide range of applications in scientific research, including:
作用机制
The mechanism by which 1,2,3,4-Tetramethylpyrene exerts its effects is primarily related to its ability to interact with light and generate reactive oxygen species. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to molecular oxygen, producing singlet oxygen. This reactive oxygen species can cause oxidative damage to cellular components, making it useful in applications such as photodynamic therapy .
相似化合物的比较
Prehnitene (1,2,3,4-Tetramethylbenzene): Similar in structure but lacks the extended conjugation of the pyrene core, resulting in different photophysical properties.
Durene (1,2,4,5-Tetramethylbenzene): Another tetramethyl-substituted aromatic compound with distinct electronic properties due to the different substitution pattern.
Uniqueness: 1,2,3,4-Tetramethylpyrene stands out due to its extended conjugated system, which imparts unique photophysical properties such as high fluorescence quantum yield and the ability to generate reactive oxygen species. These properties make it particularly valuable in applications requiring efficient light absorption and emission .
属性
CAS 编号 |
60826-75-7 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1,2,3,4-tetramethylpyrene |
InChI |
InChI=1S/C20H18/c1-11-10-16-7-5-6-15-8-9-17-13(3)12(2)14(4)18(11)20(17)19(15)16/h5-10H,1-4H3 |
InChI 键 |
XLQNSSLKAYVGOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC3=C2C4=C(C=C3)C(=C(C(=C14)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



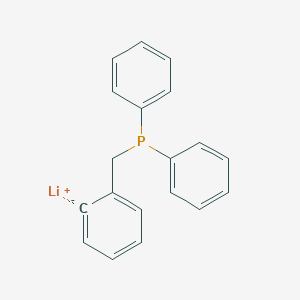
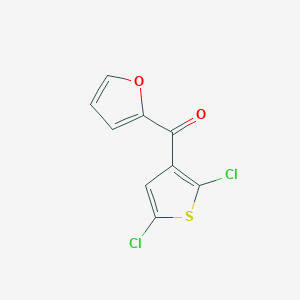
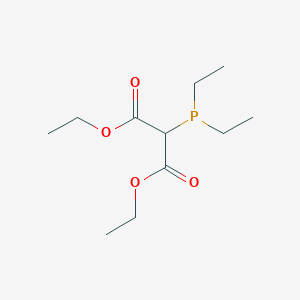
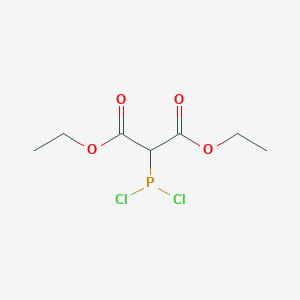
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

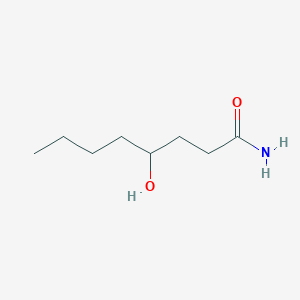
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

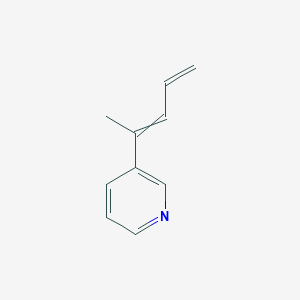
![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)
![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)

